![molecular formula C21H18ClNO6 B2527486 7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874462-99-4](/img/structure/B2527486.png)
7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H18ClNO6 and its molecular weight is 415.83. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence and Electronic Applications
Compounds with pyrrolo[3,4-c]pyrrole structures, similar to the one , have been investigated for their photoluminescent properties. For instance, π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Synthesis and Medicinal Chemistry
Derivatives of pyrrolo[3,4-c]pyrrole, like the mentioned compound, are involved in novel synthetic routes and possess significant biological activities. For example, novel synthesis approaches for 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives have been explored, highlighting their potential in creating new chemical entities with unique properties (Mitsumoto & Nitta, 2004).
Material Science and Corrosion Inhibition
Compounds with a pyrrole-2,5-dione structure have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating the potential of such compounds in industrial applications to protect metals from corrosion (Zarrouk et al., 2015).
Chemical Reactivity and Mechanistic Studies
The structural features of compounds like 7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione allow for diverse chemical reactivity, enabling studies on their reaction mechanisms and applications in synthesizing new chemical entities. For instance, the generation and dimerization of aroyl(quinoxalin-2-yl)ketene from specific precursors provide insights into novel synthetic pathways and the reactivity of such complex molecules (Silaichev & Maslivets, 2012).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl group have been known to interact with a variety of targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The trimethoxyphenyl group has been found to play a critical role in the fitting of certain analogs into the binding sites of their targets, such as the colchicine binding site of the αβ-tubulin heterodimer . Alterations of the trimethoxyphenyl moiety have been associated with decreases in the biological activity of these analogs .
Biochemical Pathways
Compounds containing the trimethoxyphenyl group have been associated with a wide range of bioactivity effects, indicating their potential involvement in multiple biochemical pathways .
Result of Action
Compounds containing the trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .
properties
IUPAC Name |
7-chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-23-17(10-7-14(26-2)19(28-4)15(8-10)27-3)16-18(24)12-9-11(22)5-6-13(12)29-20(16)21(23)25/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKONEBWNZCBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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